
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a pyrazinyl group
Preparation Methods
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 9-anthracenylcarbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyrazine under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- involves its interaction with specific molecular targets. The anthracenylcarbonyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is unique due to the presence of both the piperazine and pyrazinyl groups, which confer distinct reactivity and potential applications.
Properties
CAS No. |
647854-37-3 |
|---|---|
Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
anthracen-9-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H20N4O/c28-23(27-13-11-26(12-14-27)21-16-24-9-10-25-21)22-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)22/h1-10,15-16H,11-14H2 |
InChI Key |
LDUYCJLBCSAEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


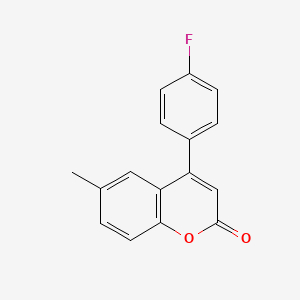
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)

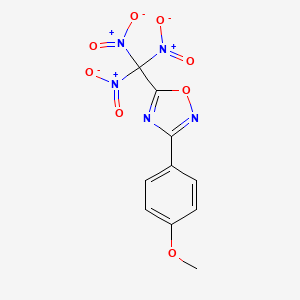
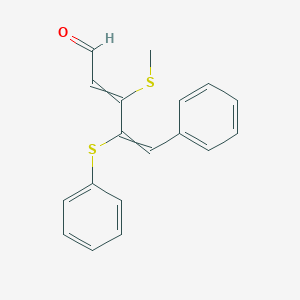
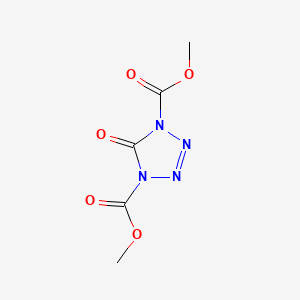
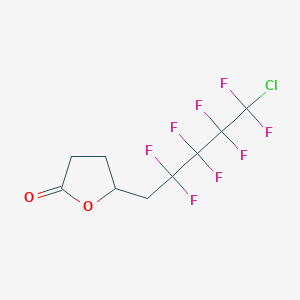
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

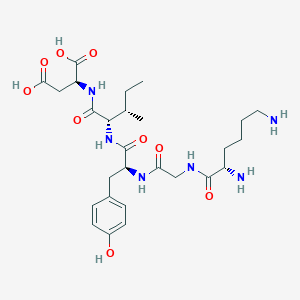
![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
